
Tenofovir-d5
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tenofovir-d5 is a deuterated form of tenofovir, a nucleotide analog reverse transcriptase inhibitor. It is primarily used in the treatment of HIV and chronic hepatitis B. The deuterium atoms in this compound replace hydrogen atoms, which can enhance the compound’s metabolic stability and pharmacokinetic properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Tenofovir-d5 involves multiple steps, starting from commercially available starting materials. One common method includes the stereoselective reduction of 1-(6-chloro-9H-purin-9-yl)propan-2-one using an alcohol dehydrogenase, followed by aminolysis and hydrolysis to form the desired product . The reaction conditions typically involve the use of biocatalysts such as lipase from Burkholderia cepacia and alcohol dehydrogenase from Lactobacillus kefir .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of immobilized enzymes and optimized reaction conditions can enhance yield and purity. The key steps include the stereoselective reduction, aminolysis, and hydrolysis, followed by purification processes to obtain the final product .
Análisis De Reacciones Químicas
Types of Reactions
Tenofovir-d5 undergoes various chemical reactions, including:
Oxidation: Conversion of alcohol groups to ketones or aldehydes.
Reduction: Reduction of ketones or aldehydes to alcohols.
Substitution: Replacement of functional groups with other groups.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Halogenating agents like thionyl chloride (SOCl₂) and nucleophiles such as amines and alcohols.
Major Products Formed
The major products formed from these reactions include various intermediates and derivatives of this compound, which can be further utilized in pharmaceutical applications .
Aplicaciones Científicas De Investigación
Tenofovir-d5 has a wide range of scientific research applications:
Mecanismo De Acción
Tenofovir-d5 exerts its effects by inhibiting the activity of HIV-1 reverse transcriptase. Once activated by bi-phosphorylation, it competes with the natural substrate, deoxyadenosine 5’-triphosphate, and causes DNA chain termination . This inhibition prevents the replication of viral DNA, thereby reducing the viral load in patients .
Comparación Con Compuestos Similares
Similar Compounds
Tenofovir disoproxil fumarate: A prodrug of tenofovir with improved oral bioavailability.
Tenofovir alafenamide: Another prodrug with enhanced renal safety and lower systemic exposure.
Uniqueness
Tenofovir-d5 is unique due to the presence of deuterium atoms, which can improve its metabolic stability and reduce the rate of degradation. This can lead to better pharmacokinetic properties and potentially lower dosing requirements compared to non-deuterated forms .
Propiedades
Fórmula molecular |
C9H14N5O4P |
|---|---|
Peso molecular |
292.24 g/mol |
Nombre IUPAC |
[(2R)-1-(6-aminopurin-9-yl)-1,1,3,3,3-pentadeuteriopropan-2-yl]oxymethylphosphonic acid |
InChI |
InChI=1S/C9H14N5O4P/c1-6(18-5-19(15,16)17)2-14-4-13-7-8(10)11-3-12-9(7)14/h3-4,6H,2,5H2,1H3,(H2,10,11,12)(H2,15,16,17)/t6-/m1/s1/i1D3,2D2 |
Clave InChI |
SGOIRFVFHAKUTI-WBKASDIDSA-N |
SMILES isomérico |
[2H]C([2H])([2H])[C@H](C([2H])([2H])N1C=NC2=C(N=CN=C21)N)OCP(=O)(O)O |
SMILES canónico |
CC(CN1C=NC2=C(N=CN=C21)N)OCP(=O)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


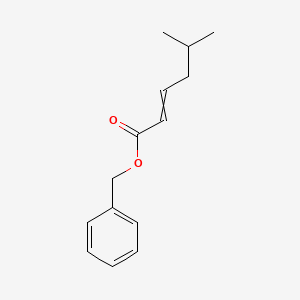
![[2-Bromo-4-(cyclopropylmethoxy)phenyl]methanol](/img/structure/B13863131.png)
![3-(Hydroxymethyl)-1-[1-(2-methoxyethyl)pyrazol-4-yl]pyridazin-4-one](/img/structure/B13863142.png)
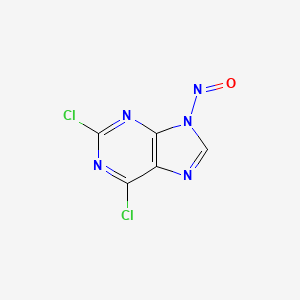

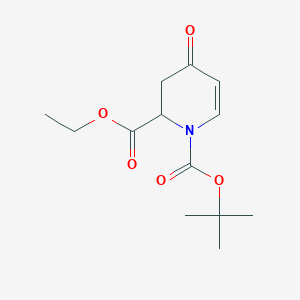
![4-Bromo-2-[(4-ethoxyphenyl)methyl]-1-iodobenzene](/img/structure/B13863156.png)
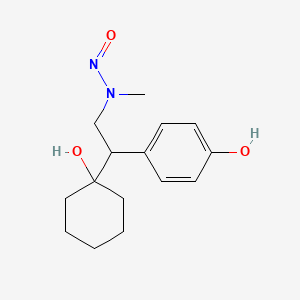

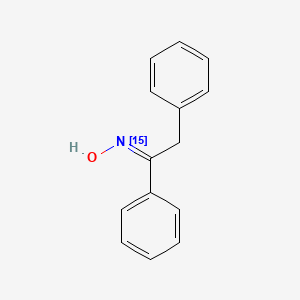
![9-Benzyl-9-azabicyclo[3.3.1]nonane](/img/structure/B13863194.png)
![4-[[[(Butyl-d9-amino)carbonyl]amino]sulfonyl]-benzoic Acid Ethyl Ester](/img/structure/B13863201.png)


